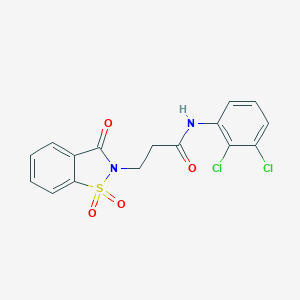
N-(2,3-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C16H12Cl2N2O4S and its molecular weight is 399.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound that belongs to the class of benzisothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antiviral, antibacterial, and antifungal properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H9Cl2N2O4S
- CAS Number : 709010-65-1
The presence of the benzisothiazole moiety is crucial for its biological activity, as it contributes to the compound's ability to interact with various biological targets.
Antiviral Activity
Recent studies have demonstrated that derivatives of benzisothiazole exhibit significant antiviral properties. For instance, a study on structurally similar N-substituted 1,2-benzisothiazol-3(2H)-ones showed that these compounds could inhibit the dengue virus NS2BNS3 protease with IC50 values in the micromolar range . The inhibition of this protease is critical as it plays a vital role in the processing of the dengue virus polyprotein.
Antibacterial and Antifungal Properties
Benzisothiazole derivatives have also been reported to possess antibacterial and antifungal activities. For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi in vitro . The minimal inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural features:
- Substituents on the Benzene Ring : The presence and position of halogen substituents (e.g., dichloro groups) enhance the compound's potency against viral and bacterial targets.
- Dioxido Group : The dioxido functional group contributes to increased reactivity and interaction with biological macromolecules.
A comparative analysis of related compounds indicates that variations in these structural components can lead to significant changes in biological efficacy.
Case Study 1: Antiviral Efficacy Against Dengue Virus
In a controlled study, several benzisothiazole derivatives were synthesized and tested for their ability to inhibit dengue virus replication. Among them, a derivative closely related to this compound exhibited promising results with an IC50 value indicating effective inhibition of viral replication .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of various benzisothiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the benzene ring significantly improved antimicrobial activity compared to unmodified counterparts .
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-11-5-3-6-12(15(11)18)19-14(21)8-9-20-16(22)10-4-1-2-7-13(10)25(20,23)24/h1-7H,8-9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXPESZNOPDPTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













